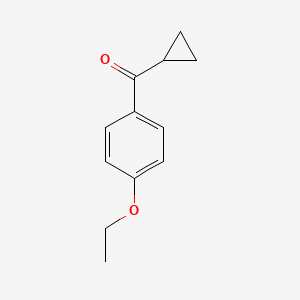

Cyclopropyl 4-ethoxyphenyl ketone

Número de catálogo B1608262

Peso molecular: 190.24 g/mol

Clave InChI: GLZVGOOXNYUJMW-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US04808762

Procedure details

Under an argon atmosphere a stirred suspension of 36.7 grams (0.275 mole) of aluminum chloride in 225 mL of carbon disulfide was cooled to 0° C., and 22.7 mL (0.25 mole) of cyclopropanecarboxylic acid chloride was added dropwise during a 15 minute period. During the addition and for 30 minutes after its completion the reaction mixture temperature was maintained at 0°-15° C. Then 34.8 mL of ethoxybenzene was added dropwise during a one hour period. The reaction mixture temperature was maintained at 5°-10° C. during this addition. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature as it stirred for one hour. Petroleum ether, 250 mL, was added to the reaction mixture, and the suspension was stirred for ten minutes. The solid was collected by filtration and washed with petroleum ether. The solid was returned to the reaction vessel and, with stirring, was cooled to 0°-10° C. while 50 mL of water was added dropwise during a 30 minute period. Upon completion of addition, the mixture was stirred until the evolution of hydrogen chloride ceased. An additional 250 mL of water was then added, and the mixture was stirred at ambient temperature for 30 minutes. It was then warmed to 80° C. where it stirred for an additional 30 minutes. The mixture was cooled, and a solid was collected by filtration. The solid was dissolved in methylene chloride, and the solution was dried with sodium sulfate. The mixture was filtered, and the filtrate was concentrated under reduced pressure to a residual solid. The solid was recrystallized from heptane, yielding, in two crops, 44.0 grams of cyclopropyl (4-ethoxyphenyl) ketone, m.p. 67°-70° C. The nmr spectrum was consistent with the proposed structure.

[Compound]

Name

Petroleum ether

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[Cl-].[Al+3].[Cl-].[Cl-].[CH:5]1([C:8](Cl)=[O:9])[CH2:7][CH2:6]1.[CH2:11]([O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH3:12]>C(=S)=S>[CH2:11]([O:13][C:14]1[CH:19]=[CH:18][C:17]([C:8]([CH:5]2[CH2:7][CH2:6]2)=[O:9])=[CH:16][CH:15]=1)[CH3:12] |f:0.1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

36.7 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

|

Name

|

|

|

Quantity

|

225 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(=S)=S

|

Step Two

|

Name

|

|

|

Quantity

|

22.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(CC1)C(=O)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

34.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC1=CC=CC=C1

|

Step Four

[Compound]

|

Name

|

Petroleum ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for one hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

for 30 minutes after its completion the reaction mixture temperature was maintained at 0°-15° C

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture temperature was maintained at 5°-10° C. during this addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon completion of addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to ambient temperature as it

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the suspension was stirred for ten minutes

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with petroleum ether

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled to 0°-10° C. while 50 mL of water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise during a 30 minute period

|

|

Duration

|

30 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon completion of addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred until the evolution of hydrogen chloride

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

An additional 250 mL of water was then added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred at ambient temperature for 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

It was then warmed to 80° C. where it

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for an additional 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

a solid was collected by filtration

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The solid was dissolved in methylene chloride

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the solution was dried with sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate was concentrated under reduced pressure to a residual solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was recrystallized from heptane

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC1=CC=C(C=C1)C(=O)C1CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 44 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |